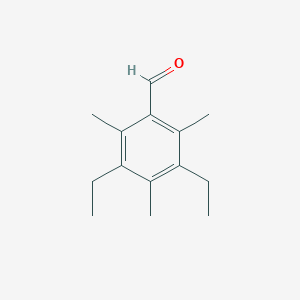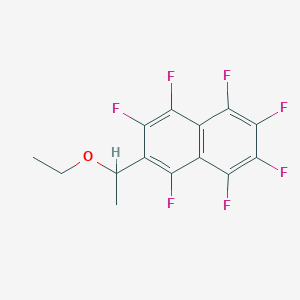![molecular formula C30H20N2O B14395398 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine CAS No. 89449-73-0](/img/structure/B14395398.png)
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is a heterocyclic compound characterized by a fused furan and pyridazine ring system with four phenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine typically involves multi-step organic reactionsThe final step often involves cyclization to form the furo[3,4-d]pyridazine ring system .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine has several applications in scientific research:
作用機序
The mechanism by which 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine: This compound has methyl groups instead of phenyl groups and exhibits different chemical properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound contains bromine atoms and a thiadiazole ring, leading to distinct electronic and steric effects.
Uniqueness: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is unique due to its combination of a furan and pyridazine ring system with four phenyl groups. This structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89449-73-0 |
|---|---|
分子式 |
C30H20N2O |
分子量 |
424.5 g/mol |
IUPAC名 |
1,4,5,7-tetraphenylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C30H20N2O/c1-5-13-21(14-6-1)27-25-26(28(32-31-27)22-15-7-2-8-16-22)30(24-19-11-4-12-20-24)33-29(25)23-17-9-3-10-18-23/h1-20H |
InChIキー |
DDHLVYMFWMCLOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(O2)C4=CC=CC=C4)C(=NN=C3C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)


![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)


![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
